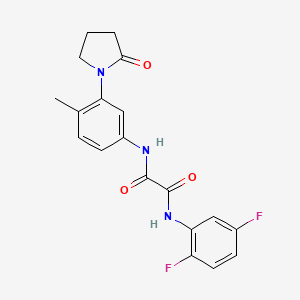

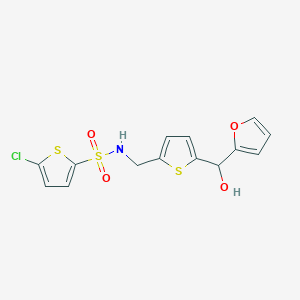

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorinated benzamides are a class of compounds known for their versatile applications in medicinal chemistry and material science. The introduction of a fluorine atom into the benzamide structure can significantly alter the molecule's physical, chemical, and biological properties, leading to enhanced activity, stability, or specificity in various applications.

Synthesis Analysis

Synthesis routes for fluorinated benzamides, including derivatives similar to "2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide", often involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the aromatic ring or through coupling reactions where fluorinated building blocks are assembled (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by strong intra- and intermolecular hydrogen bonding, which influences their crystal packing and stability. Studies on similar compounds show that the dihedral angles between benzene rings and the presence of fluorine atoms can significantly affect the molecule's overall conformation and crystal structure (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorinated benzamides participate in various chemical reactions, such as coupling reactions, to form more complex molecules. The presence of fluorine affects the reactivity of these compounds, making them useful intermediates in organic synthesis for introducing fluorine into target molecules. The synthesis and reactivity of these compounds are influenced by the electron-withdrawing nature of the fluorine atom, which can stabilize reaction intermediates and affect the reaction pathways (Meiresonne et al., 2015).

Applications De Recherche Scientifique

Positron Emission Tomography (PET) Imaging : Fluorine-containing benzamide analogs, including compounds structurally related to "2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide," have been synthesized and evaluated for their potential in PET imaging. These compounds, characterized by their affinity for sigma-2 receptors, are useful for imaging the sigma-2 receptor status of solid tumors. This application is significant in oncology, providing insights into tumor biology and enabling the assessment of tumor aggressiveness and the effectiveness of therapeutic interventions (Tu et al., 2007).

Neurological Disorders : Certain fluorine-labeled benzamide derivatives have been utilized in studying the brain's serotonin (5-HT1A) receptors. This research is crucial for understanding the pathophysiology of neurological disorders, such as Alzheimer's disease, and for developing targeted therapies. The use of these compounds in PET imaging has revealed significant reductions in 5-HT1A receptor densities in the brains of Alzheimer's disease patients, correlating with clinical symptoms and providing a potential biomarker for disease progression and treatment response (Kepe et al., 2006).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries : The synthesis and application of fluorinated heterocycles are of paramount importance in pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and bioavailability. Studies have developed methodologies for the efficient synthesis of these compounds, including fluorine-bearing pyrazolones and pyrimidines, which are vital for creating new therapeutic agents and agrochemicals (Shi et al., 1996).

Antimicrobial and Antibiofilm Properties : Research into fluorinated benzamide derivatives has also explored their antimicrobial activities. These compounds have shown effectiveness against a range of fungal and bacterial pathogens, including strains known for their biofilm-forming capabilities. This avenue of research is critical for addressing the growing challenge of antibiotic resistance and developing new antimicrobial agents with enhanced efficacy against biofilm-associated infections (Carmellino et al., 1994).

Propriétés

IUPAC Name |

2-fluoro-N-[2-(2-methoxyethylcarbamoylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-24-11-10-19-17(23)21-15-9-5-4-8-14(15)20-16(22)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBSQMWDAULCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(3-(2-methoxyethyl)ureido)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)